molecular formula C10H9BrN4 B13900641 3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine

3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine

Cat. No.: B13900641
M. Wt: 265.11 g/mol
InChI Key: XUIRHBXMVHJMOT-UHFFFAOYSA-N
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Description

3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine is a heterocyclic compound that contains both bromine and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine typically involves the bromination of 2-aminopyridine derivatives. One common method includes the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of nitro-pyridine derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine involves its interaction with specific molecular targets. The bromine and amine groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound can modulate various biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine is unique due to the presence of both bromine and amine groups on the pyridine ring, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and form complex structures makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H9BrN4

Molecular Weight

265.11 g/mol

IUPAC Name

3-(5-aminopyridin-2-yl)-5-bromopyridin-2-amine

InChI

InChI=1S/C10H9BrN4/c11-6-3-8(10(13)15-4-6)9-2-1-7(12)5-14-9/h1-5H,12H2,(H2,13,15)

InChI Key

XUIRHBXMVHJMOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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